Product packaging for Piboserod hydrochloride(Cat. No.:CAS No. 178273-87-5)

Piboserod hydrochloride

Cat. No.: B1662215
CAS No.: 178273-87-5
M. Wt: 406.0 g/mol
InChI Key: UABVCZHWRUGYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Serotonergic System Research

The serotonergic system, with its primary neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), is a complex and widely distributed signaling system in the human body. It plays a crucial role in regulating a vast array of physiological processes, including gastrointestinal motility, cardiovascular function, and central nervous system activity. smolecule.comsonometrics.com The diverse effects of serotonin are mediated by a large family of at least fourteen distinct receptor subtypes. researchgate.net

Within this intricate system, the 5-HT4 receptor has emerged as a significant area of research. These receptors are found in various tissues, including the gastrointestinal tract, the heart, and the bladder. smolecule.comdrugbank.comresearchgate.net Piboserod (B1663627) hydrochloride's significance in academic research stems from its high selectivity and potency as an antagonist for this specific receptor subtype, allowing scientists to probe the physiological and pathophysiological roles of the 5-HT4 receptor. medchemexpress.comncats.io

Overview of 5-HT4 Receptor Antagonism as a Therapeutic Modality

The blockade of 5-HT4 receptors by antagonists like piboserod has been investigated as a potential therapeutic strategy for a range of conditions. The rationale behind this approach lies in the understanding of the roles that 5-HT4 receptor activation plays in different bodily systems.

In the gastrointestinal tract, 5-HT4 receptor activation is known to facilitate motility. sonometrics.comnih.gov Therefore, antagonists such as piboserod were explored for conditions characterized by excessive or abnormal gut motility, such as diarrhea-predominant irritable bowel syndrome (IBS). drugbank.comnih.gov The theory was that by blocking the 5-HT4 receptors, the prokinetic effects of serotonin would be attenuated. drugbank.com

In the cardiovascular system, the presence and function of 5-HT4 receptors in human atrial cells have been a key area of investigation. drugbank.com Stimulation of these receptors can lead to atrial arrhythmias. drugbank.com This has led to the exploration of 5-HT4 receptor antagonists like piboserod for the management of conditions such as atrial fibrillation. drugbank.comwikipedia.orgnih.gov Furthermore, research has indicated that myocardial 5-HT4 receptors are increased and activated in heart failure, suggesting that their blockade could be beneficial. researchgate.net

Additionally, studies have shown that 5-HT4 receptors are involved in modulating the contractility of the human bladder's detrusor muscle. smolecule.comresearchgate.netmedchemexpress.cn This has opened up avenues for investigating 5-HT4 receptor antagonists for the treatment of overactive bladder. smolecule.comresearchgate.net

Historical Development and Research Trajectories of Piboserod Hydrochloride

Piboserod was initially developed by GlaxoSmithKline (GSK). smolecule.comwikipedia.org The early research trajectory for piboserod focused on its potential application in treating irritable bowel syndrome; however, this line of development was discontinued (B1498344) in 1999. drugbank.com

Subsequently, the focus of research shifted towards its potential in managing cardiovascular conditions. Phase II clinical trials for the treatment of atrial fibrillation were ongoing in 2004, but development for this indication was also halted by the end of that year. drugbank.comdrugbank.compatsnap.com

Despite these discontinuations by GSK, academic and other commercial research into piboserod has continued, exploring its mechanisms and potential applications. In 2007, the Norwegian company Bio-Medisinsk Innovasjon AS (BMI) conducted a phase II clinical study to investigate the effects of piboserod in patients with chronic heart failure. wikipedia.orgclinicaltrials.gov This study found that piboserod modestly but significantly increased left ventricular ejection fraction. researchgate.net

Preclinical research has also continued to explore other potential uses, such as in the context of overactive bladder and in understanding the developmental effects of certain medications on the enteric nervous system. researchgate.netdtic.mildtic.mil

Interactive Data Table: this compound Research Milestones

YearMilestoneKey Finding/IndicationStatusReference
1999Development for Irritable Bowel Syndrome (IBS) DiscontinuedInvestigated for its effects on gut motility.Discontinued drugbank.com
2004Phase II Trials for Atrial FibrillationExplored for its potential to manage atrial arrhythmias.Discontinued drugbank.com
2007Phase II Clinical Study in Chronic Heart FailureShowed a significant increase in left ventricular ejection fraction.Completed wikipedia.orgresearchgate.netclinicaltrials.gov
OngoingPreclinical ResearchInvestigating effects on overactive bladder and the enteric nervous system.Ongoing researchgate.netdtic.mildtic.mil

Detailed Research Findings

Academic research has provided detailed insights into the pharmacological profile of piboserod. In vitro studies have demonstrated its high potency and selectivity for the 5-HT4 receptor. For instance, in studies using guinea-pig distal colon, low concentrations of piboserod produced a parallel shift in the concentration-effect curve for 5-HT-evoked contractions, indicating competitive antagonism. ncats.io The apparent pA2 value, a measure of antagonist potency, was determined to be approximately 10.6. ncats.io In studies on human bladder detrusor strips, piboserod was found to have a mean apparent antagonist dissociation constant (KB) value of 0.56 nM. researchgate.netmedchemexpress.cn

Clinical studies in heart failure have provided specific quantitative data. A double-blind, placebo-controlled trial in patients with symptomatic heart failure and a left ventricular ejection fraction (LVEF) of ≤0.35 showed that piboserod significantly increased LVEF by 1.7% compared to placebo. researchgate.net This improvement was primarily attributed to a reduction in end-systolic volume. researchgate.net

Interactive Data Table: this compound Pharmacological Data

ParameterValueTissue/ModelReference
Apparent pA210.6 ± 0.1Guinea-pig distal colon ncats.io
Apparent Antagonist Dissociation Constant (KB)0.56 ± 0.09 nMHuman detrusor muscle researchgate.netmedchemexpress.cn
Ki value~0.1 nMHuman 5-HT4 receptors medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32ClN3O2 B1662215 Piboserod hydrochloride CAS No. 178273-87-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2.ClH/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25;/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVCZHWRUGYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170453
Record name Piboserod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178273-87-5
Record name Piboserod hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178273875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piboserod hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIBOSEROD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z0VMM0AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Receptor Pharmacology of Piboserod Hydrochloride

Selective 5-HT4 Receptor Antagonism

Piboserod (B1663627) exhibits a high affinity and selectivity for the 5-HT4 receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily. The activation of 5-HT4 receptors by the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) initiates a cascade of intracellular signaling events. Piboserod's primary mechanism involves the competitive blockade of this interaction.

Studies have established the high-affinity binding of piboserod to the human 5-HT4 receptor. While specific kinetic parameters such as the association (on-rate) and dissociation (off-rate) constants for piboserod binding to the 5-HT4 receptor are not extensively detailed in publicly available literature, its high potency is indicative of a favorable combination of these rates, leading to a stable drug-receptor complex. The binding is characterized as competitive, meaning that piboserod and the endogenous agonist, serotonin, vie for the same binding site on the 5-HT4 receptor medchemexpress.com.

The antagonist potency of piboserod has been quantified using various pharmacological parameters, including the inhibitor constant (Ki), the antagonist dissociation constant (KB), and the pKB value. These values provide a measure of the concentration of piboserod required to inhibit the binding or function of the 5-HT4 receptor by 50%.

Radioligand binding studies have demonstrated that piboserod has a high affinity for the human 5-HT4(c) receptor subtype, with a mean pKi value of 10.4 nih.gov. The Ki value is approximately 0.1 nM for human 5-HT4 receptors medchemexpress.com. In functional studies using isolated human bladder detrusor muscle, piboserod demonstrated potent antagonism of serotonin-induced contractions, with a mean apparent antagonist dissociation constant (KB) value of 0.56 nM researchgate.netnih.gov. Furthermore, in studies on guinea pig colonic longitudinal muscle/myenteric plexus, an apparent pKb value of 9.3 was determined for piboserod frontiersin.org.

ParameterValueReceptor/Tissue
pKi 10.4 ± 0.1Human 5-HT4(c) Receptor nih.gov
Ki ~0.1 nMHuman 5-HT4 Receptors medchemexpress.com
KB 0.56 ± 0.09 nMHuman Detrusor Muscle researchgate.netnih.gov
pKb 9.3Guinea Pig Colonic Longitudinal Muscle/Myenteric Plexus frontiersin.org

This table presents a selection of reported binding constants for piboserod at the 5-HT4 receptor.

Piboserod acts as a competitive antagonist at the 5-HT4 receptor medchemexpress.com. This means that it binds to the same site as the agonist (e.g., serotonin) but does not activate the receptor. The presence of piboserod increases the concentration of the agonist required to produce a given response. This dynamic has been demonstrated in various experimental models. For instance, piboserod concentration-dependently antagonizes the ability of serotonin to enhance neurally-mediated contractions in isolated human bladder strips researchgate.netnih.gov. Similarly, the prokinetic effects of 5-HT4 receptor agonists, such as tegaserod (B130379), on gastrointestinal motility can be attenuated or abolished by pretreatment with piboserod nih.gov. This competitive interaction is a hallmark of piboserod's mechanism of action and underscores its ability to modulate 5-HT4 receptor-mediated functions.

Functional Consequences of 5-HT4 Receptor Blockade

The blockade of 5-HT4 receptors by piboserod leads to significant functional consequences in tissues and systems where these receptors are expressed, most notably in the context of serotonin-mediated signaling and enteric nervous system activity.

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut motility. 5-HT4 receptors are prominently expressed on enteric neurons and play a crucial role in modulating neurotransmitter release and, consequently, gastrointestinal motility nih.gov.

Activation of presynaptic 5-HT4 receptors on enteric neurons enhances the release of excitatory neurotransmitters such as acetylcholine and calcitonin gene-related peptide (CGRP) nih.gov. This increased neurotransmitter release strengthens prokinetic pathways, leading to enhanced gastrointestinal motility. By blocking these 5-HT4 receptors, piboserod is thought to antagonize the ability of serotonin to sensitize the peristaltic reflex drugbank.com. In vivo studies have demonstrated that piboserod can attenuate the prokinetic activity of 5-HT4 receptor agonists. For example, the increase in colonic transit in guinea pigs induced by the 5-HT4 agonist tegaserod is attenuated by co-administration with piboserod nih.gov. This indicates that by blocking the 5-HT4 receptors in the ENS, piboserod can effectively reduce the stimulatory effects of serotonin on gastrointestinal motility.

Impact on Myocardial Function and Electrophysiology

In the cardiovascular system, 5-HT4 receptors are expressed in myocardial tissue, and their activation is implicated in certain pathological conditions. Piboserod's antagonist activity at these receptors has been investigated for its potential therapeutic effects.

Clinical research has provided evidence of piboserod's influence on cardiac function, particularly in the context of heart failure. In a prospective, double-blind clinical trial involving patients with symptomatic heart failure and reduced ejection fraction, piboserod treatment for 24 weeks resulted in a statistically significant improvement in left ventricular ejection fraction (LVEF) compared to placebo. nih.gov The mean increase in LVEF was 1.7%. nih.gov This improvement in the heart's pumping capacity (a positive inotropic effect) was primarily attributed to a reduction in the end-systolic volume. nih.gov

Myocardial remodeling, a process of structural changes in the heart in response to injury or stress, is a key factor in the progression of heart failure. Studies in animal models of heart failure have shown that the blockade of 5-HT4 receptors can lead to a reduction in left ventricular (LV) remodeling. nih.gov In a clinical study with heart failure patients, treatment with piboserod led to a reduction in left ventricular end-systolic volume from a baseline of 165 mL to 158 mL, indicating a favorable impact on the remodeling process. nih.gov

ParameterPiboserod Group ChangePlacebo Group ComparisonSignificance (P-value)
Left Ventricular Ejection Fraction (LVEF)+1.7%Statistically significant increase vs. placebo0.020
End-Systolic VolumeReduced from 165 mL to 158 mLTrend towards reduction0.060

Effects on Urogenital Smooth Muscle Contractility

The serotonergic system also plays a role in the function of the urinary tract. The 5-HT4 receptor is involved in modulating the contractility of the detrusor muscle of the bladder wall. Piboserod has been studied for its ability to antagonize serotonin-enhanced, neurally-mediated contractions of human detrusor smooth muscle. In experiments using isolated human bladder strips, serotonin was found to potentiate contractile responses to electrical field stimulation by a mean maximum of 60.0%. nih.gov Piboserod, however, did not affect the basal contractions but produced a concentration-dependent antagonism of the serotonin-induced enhancement. nih.gov At a concentration of 1 nM, piboserod reduced the maximal potentiation by serotonin, and at 100 nM, the potentiation was further diminished. nih.gov The mean apparent antagonist dissociation constant (KB) was determined to be 0.56 nM, indicating a high potency for the 5-HT4 receptor in this tissue. nih.gov

ConditionMaximal 5-HT-Induced Potentiation of Contraction (%)
Control (Serotonin alone)60.0 ± 19.9
In the presence of 1 nM Piboserod45.0 ± 7.9
In the presence of 100 nM Piboserod38.7 ± 8.7

Preclinical Research and Investigational Models

In Vitro Pharmacological Investigations

Isolated Tissue Studies

The functional antagonism of piboserod (B1663627) at the 5-HT4 receptor has been demonstrated in several isolated tissue preparations, providing insights into its potential physiological effects.

Human Detrusor Muscle : In studies using strips of human detrusor muscle, serotonin (B10506) (5-HT) was shown to potentiate contractile responses to electrical field stimulation (EFS) in a concentration-dependent manner, with a maximum mean potentiation of 60.0% above basal contractions. Piboserod itself did not alter the basal contractions but concentration-dependently antagonized the enhancing effect of 5-HT. nih.gov In the presence of 1 nM and 100 nM of piboserod, the maximal potentiation induced by 5-HT was significantly reduced. nih.gov These experiments yielded a mean apparent antagonist dissociation constant (KB) of 0.56 nM, indicating a high potency of piboserod in antagonizing the 5-HT4-mediated effects in this tissue. nih.gov

Guinea-Pig Distal Colon and Ileum : Piboserod has been utilized as a selective antagonist to characterize 5-HT4 receptor function in the guinea pig gastrointestinal tract. In preparations of the guinea-pig colonic longitudinal muscle myenteric plexus, piboserod was used to confirm that the contractile effects of 5-HT4 agonists were receptor-mediated. One study determined an apparent antagonist constant (pKb) of 9.3 for piboserod in this tissue. Additionally, in the guinea-pig isolated ileum, piboserod was shown to antagonize the ability of 5-HT to sensitize the peristaltic reflex.

Table 1: Piboserod Activity in Isolated Tissue Models

Tissue ModelSpeciesEffect MeasuredPiboserod ConcentrationResultAntagonist Constant
Detrusor MuscleHumanAntagonism of 5-HT-potentiated EFS contractions1 nMMaximal 5-HT potentiation reduced to 45.0%KB: 0.56 nM nih.gov
Detrusor MuscleHumanAntagonism of 5-HT-potentiated EFS contractions100 nMMaximal 5-HT potentiation reduced to 38.7%
Colonic Longitudinal Muscle Myenteric PlexusGuinea-PigAntagonism of a 5-HT4 agonist (TD-8954)0.3 µM614-fold shift in agonist concentration-response curvepKb: 9.3

Cellular Assays for Receptor Activation and Signal Transduction

Cellular-level assays have been crucial in quantifying the binding affinity and functional antagonism of piboserod at the 5-HT4 receptor. These receptors are G-protein coupled receptors that, upon activation, typically stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Radioligand binding studies using human embryonic kidney (HEK-293) cells stably transfected with the human 5-HT4(c) receptor have demonstrated piboserod's high affinity. These assays determined a pKi (the negative logarithm of the inhibitor constant, Ki) of 10.4 for piboserod at the 5-HT4(c) receptor.

Functional assays measuring cAMP accumulation confirm its antagonist properties. In such assays, a 5-HT4 agonist is used to stimulate cAMP production, and the ability of piboserod to inhibit this effect is quantified. Piboserod competitively blocks the activation of the 5-HT4 receptor, thereby preventing the subsequent signal transduction cascade.

Table 2: Piboserod Receptor Binding Affinity

Assay TypeCell LineReceptor SubtypeParameterValue
Radioligand BindingHEK-293Human 5-HT4(c)pKi10.4

Electrophysiological Studies

The interaction of pharmacological compounds with cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a key area of preclinical investigation. Blockade of the hERG channel can delay cardiac repolarization, which is a potential electrophysiological liability. While direct preclinical data on piboserod's interaction with the hERG channel were not identified in the reviewed literature, studies on other selective 5-HT4 receptor ligands provide relevant context. For instance, the potent 5-HT4 receptor agonist TD-8954 was shown to have no inhibitory effect on hERG potassium currents at a concentration of 3 μM in preclinical electrophysiological assays.

In Vivo Animal Model Studies

Cardiovascular Disease Models (e.g., heart failure rats)

The role of 5-HT4 receptor antagonism has been explored in rodent models of cardiovascular disease. In rats with congestive heart failure (CHF) following myocardial infarction, myocardial 5-HT4 receptors are upregulated and activated. Preclinical studies have investigated the hypothesis that chronic blockade of these receptors with piboserod could mitigate the pathological changes associated with heart failure.

One key study utilized a rat model where post-infarction CHF was induced by ligation of the left anterior descending coronary artery. Following the induction of heart failure, rats were treated for six weeks with either piboserod (SB207266) or a placebo. nih.gov The study found that chronic 5-HT4 receptor blockade with piboserod led to improvements in certain parameters of cardiac structure and function. nih.gov

Left ventricular (LV) remodeling refers to the changes in LV size, shape, and function that occur after cardiac injury. In the rat model of post-infarction heart failure, treatment with piboserod resulted in a partial attenuation of this adverse remodeling process. nih.gov

Echocardiographic assessments revealed that rats treated with piboserod had significantly smaller left ventricular dimensions compared to placebo-treated animals. Specifically, LV diastolic diameter was reduced by 4.6% and LV systolic diameter was reduced by 6.1%. nih.gov This suggests a beneficial effect on cardiac dilation. Furthermore, piboserod treatment led to a 10.2% reduction in heart weight and a 13.1% reduction in lung weight, the latter indicating an alleviation of pulmonary congestion, a common consequence of heart failure. nih.gov Diastolic function also showed improvement, as evidenced by a 24.2% lower mitral flow deceleration. nih.gov However, in this particular study, the changes observed in parameters of LV systolic function, such as posterior wall thickening and cardiac output, did not achieve statistical significance. nih.gov

Table 3: Effect of Piboserod (SB207266) on LV Remodeling in a Heart Failure Rat Model nih.gov

ParameterEffect of Piboserod vs. Placebo
LV Diastolic Diameter4.6% Lower
LV Systolic Diameter6.1% Lower
Heart Weight10.2% Lower
Lung Weight13.1% Lower
Mitral Flow Deceleration24.2% Lower
LV Systolic Function (e.g., Cardiac Output)No Significant Change

Gastrointestinal Function Models (e.g., gastric emptying, small-bowel transit, colonic activity)

Preclinical and clinical investigational models have been employed to understand the impact of piboserod on gastrointestinal motility. As a 5-HT4 receptor antagonist, its effects are often studied in the context of its ability to counteract the prokinetic effects of 5-HT4 receptor agonists.

In a study involving healthy human subjects, piboserod, also known as SB-207266, was observed to antagonize the acceleration of orocecal transit (a measure of gastric emptying and small bowel transit) induced by the 5-HT4 agonist cisapride (B12094). However, when administered alone, piboserod did not demonstrate dose-related effects on gastric or small bowel transit. In the same study, there was a trend for piboserod to delay colonic transit. nih.govnih.govnih.gov

Further supporting a role for 5-HT4 receptors in colonic function, studies in guinea-pig distal colon have demonstrated that 5-HT4 antagonists can inhibit peristaltic contractions. frontiersin.org In an in vitro model using guinea pig colonic longitudinal muscle/myenteric plexus, piboserod was shown to effectively antagonize the contractile response induced by the 5-HT4 receptor agonist TD-8954, demonstrating a high affinity for the 5-HT4 receptor in this tissue. frontiersin.org

Neuropharmacological Models (e.g., rat striatal 5-HT4 receptor occupancy)

Neuropharmacological models have been instrumental in quantifying the engagement of piboserod with its target receptor in the central nervous system. A key preclinical model in this regard is the in vivo rat striatal 5-HT4 receptor occupancy study. The striatum is a region of the brain with a high density of 5-HT4 receptors.

In one such study, the effective dose of piboserod required to achieve 50% occupancy of 5-HT4 receptors (ED50) in the rat striatum was determined. This provides a quantitative measure of the compound's potency in a living organism.

5-HT4 Receptor Occupancy (ED50) in Rat Striatum for Piboserod
CompoundED50 (mg/kg)
Piboserod2.0

Exploratory Efficacy Studies in Animal Models (e.g., antidiarrhoeal, antinociceptive properties)

While the primary investigation of piboserod has centered on its 5-HT4 receptor antagonist activity, which is theoretically relevant to conditions of altered gastrointestinal motility, specific preclinical studies evaluating its potential antidiarrhoeal or antinociceptive (pain-relieving) properties are not extensively reported in the public domain.

Theoretically, by antagonizing the prokinetic and pro-secretory effects that can be mediated by 5-HT4 receptor activation in the gut, a selective antagonist like piboserod could potentially modulate diarrheal states. Similarly, the role of 5-HT4 receptors in visceral sensation suggests a possible, though unexplored, role in nociception. However, dedicated preclinical animal models to confirm these potential efficacy profiles for piboserod have not been detailed in the available scientific literature.

Preclinical Safety Pharmacology and Toxicology Studies

Comprehensive preclinical safety pharmacology and toxicology studies are a standard requirement for the development of any new chemical entity. These studies are designed to identify potential adverse effects on major physiological systems. The core battery of safety pharmacology studies typically includes an assessment of the cardiovascular, respiratory, and central nervous systems.

Detailed preclinical safety pharmacology and toxicology data for piboserod hydrochloride are not publicly available. Standard assessments would have included:

Cardiovascular Studies: Evaluation of effects on heart rate, blood pressure, and cardiac electrical activity (e.g., ECG parameters) in animal models.

Central Nervous System Studies: Assessment of behavioral changes, motor coordination, and other neurological functions in rodents.

Respiratory Studies: Measurement of respiratory rate and tidal volume.

Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the compound to cause genetic mutations or chromosomal damage.

Repeat-Dose Toxicology Studies: Administration of the compound to animal species (typically one rodent and one non-rodent) for various durations to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Without access to specific study reports, a detailed account of the preclinical safety and toxicology profile of piboserod cannot be provided.

Clinical Research and Therapeutic Efficacy Investigations

Clinical Trial Phases and Methodologies

The clinical investigation of piboserod (B1663627) hydrochloride has followed a structured progression through various phases of clinical trials, each designed to answer specific questions about the drug's safety and efficacy.

While specific data from Phase I trials of piboserod hydrochloride are not extensively published in publicly available literature, the standard methodology for such studies involves the initial administration of the compound to a small group of healthy volunteers. The primary objectives of Phase I trials are to assess the safety, tolerability, and pharmacokinetic profile of the drug.

These studies typically employ a single ascending dose design, where cohorts of volunteers receive incrementally higher doses of the investigational drug. This is followed by multiple ascending dose studies to understand the drug's behavior in the body over a longer period. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion are meticulously monitored.

Following the establishment of a preliminary safety profile in Phase I, this compound advanced to Phase II clinical trials to evaluate its efficacy in patients with specific medical conditions and to determine the optimal dosage range.

A notable Phase II study investigated the effect of piboserod on left ventricular function in patients with symptomatic heart failure nih.gov. This research was grounded in preclinical findings that blockade of 5-HT4 receptors led to reduced left ventricular remodeling in animal models of heart failure nih.gov.

The initial exploratory phase of the Phase II investigation for piboserod in heart failure aimed to gather preliminary evidence of its therapeutic effect. This involved a prospective, double-blind, parallel-group trial design nih.gov. Patients with New York Heart Association (NYHA) class II-IV heart failure and a left ventricular ejection fraction (LVEF) of ≤0.35 were enrolled nih.gov.

The aforementioned study also served a confirmatory purpose by randomizing a larger patient population to receive either piboserod or a placebo for 24 weeks nih.gov. A total of 137 patients were randomized, with 67 receiving piboserod and 70 receiving a placebo nih.gov. The primary endpoint was the change in LVEF as measured by cardiac magnetic resonance imaging (MRI) nih.gov.

The results of this trial showed a statistically significant, albeit small, increase in LVEF of 1.7% in the piboserod group compared to the placebo group nih.gov. This improvement was primarily attributed to a reduction in end-systolic volume nih.gov. However, there were no significant effects observed on other efficacy parameters, including neurohormone levels, quality of life, or exercise tolerance nih.gov.

Interactive Data Table: Key Efficacy Outcomes of the Phase II Trial of Piboserod in Heart Failure nih.gov

Efficacy ParameterPiboserod Group (n=67)Placebo Group (n=70)p-value
Change in LVEF (%) +1.7-0.020
Change in End-Systolic Volume (mL) -7-0.060

There is no readily available public information to confirm that this compound progressed to large-scale Phase III pivotal trials. Phase III studies are typically extensive and involve a large, diverse patient population to confirm the efficacy observed in Phase II, monitor for less common adverse effects, and compare the new treatment to the standard of care. The absence of such data suggests that the development of piboserod may not have proceeded to this stage, potentially due to the modest efficacy signals observed in Phase II studies nih.gov.

The clinical trials investigating this compound employed robust methodological designs to minimize bias and ensure the validity of the findings.

Randomization: In the Phase II heart failure trial, patients were randomly assigned to either the piboserod or placebo group nih.gov. This process helps to ensure that the two groups are comparable at the start of the study, and any observed differences in outcomes are more likely to be due to the treatment rather than other factors tghn.orgnih.govbccancer.bc.ca.

Blinding: The trial was double-blinded, meaning that neither the patients nor the investigators knew who was receiving the active drug and who was receiving the placebo nih.gov. This is a critical measure to prevent bias in the reporting of symptoms and the assessment of outcomes bccancer.bc.cabookdown.org.

Control Arms: A placebo control arm was used, which is the gold standard for evaluating the efficacy of a new treatment nih.govnih.gov. The placebo group provides a baseline against which the effects of the active drug can be measured.

Patient Stratification: While not explicitly detailed in the available summary, clinical trials of this nature often stratify patients based on key prognostic factors (e.g., baseline LVEF, NYHA class) to ensure these factors are evenly distributed between the treatment and control groups tghn.orgoapen.org. This helps to increase the precision of the treatment effect estimate.

Investigational Applications in Specific Disease States

Congestive Heart Failure (CHF) Research

This compound has been the subject of clinical investigation to determine its potential therapeutic efficacy in patients with congestive heart failure (CHF). The rationale for this exploration stems from preclinical data suggesting that blockade of the 5-HT4 serotonin (B10506) receptor, which is upregulated and activated in heart failure, could mitigate adverse left ventricular (LV) remodeling. nih.gov Research has focused on evaluating whether piboserod, a potent and selective 5-HT4 antagonist, can improve cardiac function in patients already receiving standard care for CHF. nih.govsci-hub.se

Clinical trials investigating piboserod in heart failure have targeted specific patient cohorts to ensure a homogenous study population suitable for assessing the drug's effect. The primary inclusion criteria focused on patients with symptomatic, chronic heart failure.

Key parameters for inclusion in a notable prospective, double-blind, parallel-group trial included:

New York Heart Association (NYHA) Functional Class: Patients were required to be in NYHA class II, III, or IV, indicating the presence of symptoms with varying degrees of physical activity. nih.gov

Left Ventricular Ejection Fraction (LVEF): A significantly reduced LVEF of ≤ 35% was a mandatory inclusion criterion, identifying a population with substantial systolic dysfunction. nih.gov

Participants in these studies were typically receiving standard, evidence-based treatment for heart failure, which could include ACE inhibitors, angiotensin receptor blockers, and beta-blockers. nih.govsci-hub.se

The principal measure of piboserod's effectiveness in major clinical trials was the change in left ventricular function.

Change in Left Ventricular Ejection Fraction (LVEF) by MRI: The primary efficacy endpoint was the absolute change in LVEF from baseline to the end of the treatment period (e.g., 24 weeks), as measured by cardiac magnetic resonance imaging (MRI). nih.govsci-hub.se Cardiac MRI is considered a gold-standard technique for the noninvasive characterization of myocardial tissue and the assessment of cardiac function. uab.catbris.ac.uk

To provide a more comprehensive picture of the potential clinical effects of piboserod, a range of secondary endpoints were evaluated. These were selected to assess the impact on cardiac structure, neurohormonal activation, and patient-reported outcomes.

Left Ventricular Volumes: Changes in LV end-systolic volume (LVESV) and end-diastolic volume (LVEDV) were measured to assess the drug's effect on cardiac remodeling. nih.gov

Neurohormonal Markers: Levels of N-terminal pro-brain natriuretic peptide (NT-proBNP) and norepinephrine (B1679862) were monitored as indicators of ventricular wall stress and sympathetic nervous system activation, respectively. nih.govsci-hub.se

Exercise Tolerance: The 6-minute walk test was employed to objectively measure changes in functional capacity and exercise tolerance. nih.govsci-hub.se

To identify patient populations that might derive greater benefit and to understand potential interactions with standard therapies, specific subgroup analyses were conducted.

The findings from clinical investigations of piboserod in congestive heart failure have been specific and have sparked discussion regarding their clinical significance.

In a 24-week, randomized, placebo-controlled trial, piboserod was found to produce a statistically significant, albeit small, increase in the primary endpoint of LVEF. nih.gov The LVEF increased by an average of 1.7% more in the piboserod group compared to the placebo group. nih.govsci-hub.se This improvement was primarily associated with a reduction in left ventricular end-systolic volume. nih.gov

Interactive Data Table: Piboserod CHF Clinical Trial Efficacy Endpoints

Efficacy EndpointParameterPiboserod Group FindingPlacebo Group FindingNet Effect vs. PlaceboStatistical Significance (P-value)Citation
Primary Change in LVEFImprovementLess Improvement1.7% increase0.020 nih.govsci-hub.se
Secondary LV End-Systolic VolumeReduction (165 to 158 mL)Minimal ChangeTrend towards reduction0.060 nih.gov
Secondary Neurohormones (NT-proBNP)No significant changeNo significant changeNo significant effectNot Significant nih.govsci-hub.se
Secondary Quality of LifeNo significant changeNo significant changeNo significant effectNot Significant nih.govsci-hub.se
Secondary 6-Minute Walk TestNo significant changeNo significant changeNo significant effectNot Significant nih.govsci-hub.se
Subgroup LVEF Change (No Beta-Blocker)ImprovementLess Improvement2.7% increase (trend)0.15 nih.govsci-hub.se

Irritable Bowel Syndrome (IBS) Research

This compound was investigated as a potential therapeutic agent for Irritable Bowel Syndrome (IBS). drugbank.com The scientific rationale for this exploration is based on the role of the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT) in regulating gastrointestinal functions. nih.gov Serotonin is known to influence gut motility and can also be involved in producing hyperalgesia, an increased sensitivity to pain, which is a key feature of IBS. nih.gov Piboserod acts as a selective antagonist of the 5-HT4 receptor. drugbank.comnih.gov While other serotonergic modulators have been developed for IBS, clinical trial data for piboserod in this indication is limited, and its development for IBS was ultimately terminated in 1999. drugbank.comannalsgastro.grannalsgastro.gr

Research on Diarrhea-Predominant IBS (IBS-D)

Piboserod was specifically evaluated for the treatment of diarrhea-predominant IBS (IBS-D). nih.govresearchgate.net The therapeutic hypothesis for 5-HT4 receptor antagonists in IBS-D is that they can counteract the effects of serotonin on the peristaltic reflex and 5-HT-induced defecation. drugbank.com By blocking these receptors, piboserod was expected to slow intestinal transit and reduce the frequency of bowel movements, addressing the primary symptoms of IBS-D. This approach is part of a broader strategy of targeting serotonin pathways for IBS-D, which has seen the approval of drugs acting on other serotonin receptors, such as 5-HT3 antagonists. nih.gov

Assessment of Antidiarrhoeal and Antinociceptive Properties

The investigation of piboserod for IBS-D included an assessment of its potential antidiarrhoeal and antinociceptive (pain-relieving) properties. The mechanism of action as a 5-HT4 antagonist suggests it would counter 5-HT-induced defecation, thereby exerting an antidiarrhoeal effect. drugbank.com Furthermore, given that serotonin can mediate hyperalgesia in experimental models, blocking its action was thought to potentially reduce the visceral hypersensitivity and abdominal pain that are characteristic of IBS. nih.gov

Research on Gastrointestinal Transit Modulation
Effects of Piboserod on Gastrointestinal Functions in Healthy Volunteers
ParameterObserved Effect
Colonic TransitWeak delaying effect
Intestinal TransitNo alteration
Gastric EmptyingNo alteration
Colonic SensationNo effect

Atrial Fibrillation (AF) Research

Following the cessation of its development for IBS, research on piboserod shifted to its potential application in treating atrial fibrillation (AF). drugbank.com This line of investigation was based on the presence of 5-HT4 receptors in human atrial cells. drugbank.com The stimulation of these cardiac 5-HT4 receptors is believed to potentially trigger atrial arrhythmias, suggesting that their blockade could be a viable anti-arrhythmic strategy. drugbank.comnih.gov Phase II clinical trials for this indication were underway in early 2004, but development was discontinued (B1498344) by the end of that year. drugbank.com

Efficacy in Preventing AF Recurrence after Cardioversion

The potential for 5-HT4 receptor antagonists to manage AF includes preventing its recurrence following cardioversion. The mechanism involves modifying the electrophysiological properties of the atria. For instance, in animal studies, the blockade of 5-HT4 receptors has been shown to protect the atria against the shortening of the effective refractory period (ERP) during fibrillation, an effect which may help maintain sinus rhythm. nih.gov However, specific clinical trial data detailing the efficacy of piboserod in preventing AF recurrence after cardioversion in human subjects is not extensively documented in available literature.

Cardiovascular Electrophysiology Assessments (e.g., QTc interval monitoring)

The clinical development of any drug with potential cardiac effects, such as piboserod, involves rigorous cardiovascular electrophysiology assessments. nih.gov A key component of this safety evaluation is the monitoring of the QTc interval on an electrocardiogram (ECG). researchgate.net Prolongation of the QTc interval is a known risk factor for life-threatening ventricular arrhythmias. nih.govnih.gov Piboserod was evaluated in a 24-week trial for patients with symptomatic heart failure, where comprehensive cardiac monitoring, including ECGs, would have been a standard part of the protocol. nih.govresearchgate.net While these studies were conducted, specific results regarding piboserod's effect on the QTc interval are not detailed in the readily available abstracts of these trials.

Research in Other Potential Therapeutic Areas (e.g., Overactive Bladder)

Beyond its investigation for cardiovascular conditions, this compound has been explored for other therapeutic applications, most notably for the management of overactive bladder (OAB). OAB is a condition characterized by a sudden, compelling desire to urinate that is difficult to defer, and it is often accompanied by frequency and nocturia, with or without urge urinary incontinence. The rationale for investigating piboserod in this area stems from the role of serotonin (5-HT) receptors in the modulation of bladder function.

Research has focused on the 5-HT4 receptor as a potential pharmacological target for treating OAB. nih.govresearchgate.net Preclinical studies have demonstrated that serotonin can enhance neurally-mediated contractions of the human detrusor muscle, the main muscle of the bladder wall. This potentiation of contractions is a key factor in the pathophysiology of OAB.

Piboserod, as a selective 5-HT4 receptor antagonist, has been shown to counteract this effect. nih.govmedchemexpress.com In vitro studies using isolated human bladder strips have provided evidence of piboserod's mechanism of action in this context. These studies have shown that piboserod can potently antagonize the enhancing properties of serotonin on neurally-mediated contractions of the detrusor muscle. nih.gov

One study investigated the effect of piboserod on the contractile responses of human detrusor strips to electrical field stimulation in the presence of serotonin. The results demonstrated that piboserod, in a concentration-dependent manner, reduced the serotonin-induced potentiation of these contractions. nih.gov This suggests that by blocking the 5-HT4 receptor, piboserod can mitigate the excessive contractile signaling that contributes to the symptoms of overactive bladder.

The findings from this preclinical research are summarized in the table below:

Piboserod ConcentrationMaximal 5-HT-induced Potentiation of Contractions (% of basal)
Control (0 nM)60.0 ± 19.9
1 nM45.0 ± 7.9
100 nM38.7 ± 8.7

These data illustrate the ability of piboserod to significantly reduce the potentiation of bladder muscle contractions caused by serotonin. nih.gov This provides a clear pharmacological basis for its potential therapeutic use in overactive bladder, positioning the 5-HT4 receptor as a promising target for future drug development in this area. nih.govresearchgate.net

Pharmacodynamics and Receptor Occupancy Research

In Vivo Receptor Occupancy Studies Using Positron Emission Tomography (PET)

PET imaging has been instrumental in quantifying the extent to which piboserod (B1663627) hydrochloride occupies 5-HT₄ receptors. This non-invasive technique allows for the direct measurement of receptor binding, providing key insights into the dose-receptor interaction. A pivotal aspect of these studies is the use of a specific radioligand that can trace and bind to the target receptors, with the displacement of this radioligand by piboserod indicating the degree of receptor occupancy.

The selection of an appropriate radioligand is a critical first step in conducting PET receptor occupancy studies. For the 5-HT₄ receptor, the carbon-11 (B1219553) labeled antagonist, ¹¹C-SB207145, has been successfully developed and validated. This radioligand exhibits high affinity and selectivity for the 5-HT₄ receptor.

Validation studies have demonstrated that ¹¹C-SB207145 readily enters the brain and its distribution is consistent with the known densities of 5-HT₄ receptors, with the highest concentrations observed in the striatum. To confirm the specificity of ¹¹C-SB207145 binding, blocking studies with unlabeled piboserod have been conducted. These studies showed that pre-administration of piboserod significantly reduced the binding of ¹¹C-SB207145 to the 5-HT₄ receptors, confirming that the radioligand is indeed binding to the intended target and that this binding can be competitively displaced by piboserod. The cerebellum has been identified as a suitable reference region due to its negligible density of 5-HT₄ receptors.

RadioligandIsotopeTarget ReceptorKey Characteristics
¹¹C-SB207145Carbon-115-HT₄High affinity and selectivity; Used in PET studies to quantify receptor occupancy.

To quantify the binding of ¹¹C-SB207145 to 5-HT₄ receptors from the dynamic PET data, various kinetic modeling approaches are employed. These mathematical models describe the uptake and washout of the radioligand in different brain regions.

The 2-tissue-compartment model is often considered the gold standard as it can separately estimate the rates of transfer of the radioligand between plasma and brain tissue, as well as the rates of association with and dissociation from the receptors. This model, however, requires invasive arterial blood sampling to measure the arterial input function.

To circumvent the need for arterial sampling, the simplified reference tissue model (SRTM) is frequently used. This model uses a reference region, such as the cerebellum, which is devoid of specific receptors, to estimate the non-specific binding and free concentration of the radioligand in tissue. The kinetics of the radioligand in a target region are then compared to the reference region to estimate the binding potential. Studies have shown that the SRTM can provide reliable estimates of ¹¹C-SB207145 binding. In some animal studies, a 1-tissue-compartment model has also been found to adequately describe the kinetics of ¹¹C-SB207145.

The primary outcomes of these kinetic modeling analyses are the binding potential (BP) and the distribution volume (Vₜ) . The binding potential is a measure of the density of available receptors that are not occupied by a competing ligand. In receptor occupancy studies, the reduction in binding potential after the administration of piboserod is used to calculate the percentage of receptors occupied by the drug.

The distribution volume represents the volume of tissue in which the radioligand is distributed at equilibrium. Changes in the distribution volume in target regions relative to a reference region can also be used to quantify receptor occupancy. The reliable estimation of these parameters is crucial for understanding the relationship between the dose of piboserod and its engagement with the 5-HT₄ receptors in the brain.

Correlation Between Receptor Occupancy and Clinical/Pharmacological Outcomes

A key objective of receptor occupancy studies is to establish a relationship between the degree of target engagement and the observed clinical or pharmacological effects of a drug. For piboserod, its antagonism of the 5-HT₄ receptor has been linked to specific physiological responses.

One notable pharmacological outcome is its effect on human detrusor muscle. In in vitro studies, piboserod has been shown to potently antagonize the serotonin-induced enhancement of neurally-mediated contractions of human bladder strips. This suggests a potential therapeutic role in conditions such as overactive bladder. While this demonstrates a clear pharmacological effect resulting from 5-HT₄ receptor blockade, direct studies correlating specific percentages of receptor occupancy measured by PET with the degree of detrusor muscle response in the same individuals have not been extensively reported.

Another area of clinical investigation for piboserod was its potential effect on cardiac function. In a clinical trial involving patients with symptomatic heart failure, piboserod treatment was associated with a small but statistically significant increase in left ventricular ejection fraction. This finding suggests that 5-HT₄ receptor antagonism in the myocardium can have a modest beneficial effect on cardiac performance in this patient population. However, a direct correlation between the observed cardiac effects and the level of 5-HT₄ receptor occupancy in the heart as measured by PET was not a component of this particular study.

Pharmacological/Clinical OutcomeObserved Effect of PiboserodReceptor Mechanism
Human Detrusor Muscle ContractionAntagonism of serotonin-enhanced contractions5-HT₄ Receptor Antagonism
Left Ventricular Ejection Fraction (in Heart Failure)Small, significant increase5-HT₄ Receptor Antagonism

Dynamic Pharmacodynamic Modeling in Human Studies

Dynamic pharmacodynamic (PD) modeling aims to describe the time course of a drug's effect in relation to its concentration. For a compound like piboserod, such models would integrate pharmacokinetic (PK) data (drug concentration over time) with pharmacodynamic data (receptor occupancy or a clinical endpoint) to build a comprehensive picture of the dose-concentration-effect relationship.

While specific dynamic pharmacodynamic models for piboserod hydrochloride from human studies are not widely published, the principles of such modeling can be applied. A typical approach would involve developing a PK/PD model that links the plasma concentration of piboserod to the 5-HT₄ receptor occupancy as measured by PET. This model would account for the delay between changes in plasma concentration and the corresponding changes in receptor occupancy in the brain.

Such models can be used to:

Predict the time course of receptor occupancy for different dosing regimens.

Estimate the plasma concentration required to achieve a certain level of receptor occupancy.

Inform dose selection for clinical trials to ensure adequate target engagement.

The development of these models relies on intensive data collection, including frequent plasma sampling and dynamic PET scans at various time points after drug administration. Although the specific application to piboserod is not detailed in available literature, this type of modeling is a standard and valuable tool in modern drug development for characterizing the in vivo pharmacology of receptor-targeting drugs.

Safety and Tolerability Research Findings

Comprehensive Adverse Event Profile from Clinical Trials

Detailed and comprehensive adverse event data from clinical trials of piboserod (B1663627) hydrochloride are not widely available in published literature. One study involving patients with symptomatic heart failure reported that individuals receiving piboserod experienced more adverse events compared to the placebo group. nih.gov However, the researchers noted that the number of participants was too small to identify any specific safety concerns or to create a detailed adverse event profile. nih.gov The discontinuation of the drug's development has resulted in a lack of extensive clinical trial data necessary for a thorough understanding of its adverse event profile.

Cardiovascular Safety Assessments

The assessment of cardiovascular safety, a critical aspect of drug development, remains largely undocumented for piboserod in publicly accessible sources.

QTc Interval Prolongation and Proarrhythmic Risk Research

There is no specific research available in the public domain that details the effects of piboserod hydrochloride on the QTc interval or assesses its proarrhythmic risk. While drug-induced QTc prolongation is a known concern for many medications, leading to an increased risk of potentially fatal cardiac arrhythmias like Torsades de Pointes, specific studies evaluating this risk for piboserod are absent from the available literature. jmir.orgscdentalsociety.orgnih.gov

Incidence of Serious Adverse Events and Hospitalizations

Information regarding the incidence of serious adverse events and hospitalizations in clinical trials involving this compound is not detailed in the available research. The aforementioned heart failure study did not provide specific data on these outcomes due to the limited sample size. nih.gov

Long-Term Safety Profile and Considerations for Post-Marketing Surveillance Research

Due to the termination of its development, this compound never reached the market. drugbank.com Therefore, no post-marketing surveillance was ever conducted, and as a result, there is no long-term safety profile available. The establishment of a long-term safety profile relies on data gathered over extended periods of use in a large and diverse patient population, which is absent for this compound.

Drug-Drug Interaction Mechanisms and Implications for Research

There are no specific studies available that investigate the drug-drug interaction mechanisms of this compound. Research into how a drug is metabolized, often involving the cytochrome P450 enzyme system, and its potential to interact with other medications is a standard part of drug development. youtube.comnih.gov However, detailed findings from such studies for piboserod have not been published.

Comparative Pharmacological and Clinical Research

Distinguishing Piboserod (B1663627) Hydrochloride from Other 5-HT4 Receptor Ligands

Piboserod hydrochloride is a potent and selective 5-HT4 serotonin (B10506) receptor antagonist. nih.govdrugbank.com Its function is to bind to 5-HT4 receptors and prevent serotonin from activating them, thereby blocking the downstream signaling pathways. patsnap.commedchemexpress.com This mechanism of competitive inhibition can lead to reduced motility in the gastrointestinal tract and modulation of cardiovascular responses. patsnap.comnih.gov Piboserod's high affinity for the 5-HT4 receptor distinguishes it from other ligands that interact with the same receptor system through different mechanisms or with less selectivity. medchemexpress.comnih.gov

Like piboserod, other 5-HT4 receptor antagonists work by competitively blocking the receptor to inhibit serotonin's effects. patsnap.com This class of drugs can modulate physiological processes in the gastrointestinal and cardiovascular systems. patsnap.com The primary therapeutic action of these antagonists is to reduce or inhibit responses typically triggered by 5-HT4 receptor activation, such as gastrointestinal peristalsis. patsnap.comfrontiersin.orgwjgnet.com Piboserod is characterized as a highly selective 5-HT4 receptor antagonist with a high binding affinity. medchemexpress.comnih.gov While other compounds like sulamserod (B1662772) exist within this class, detailed clinical comparative data against piboserod are not extensively available in the provided research. The differentiation between antagonists often lies in their relative potency, selectivity for the 5-HT4 receptor over other receptor subtypes, and their pharmacokinetic profiles.

The primary distinction between piboserod and agents like cisapride (B12094), tegaserod (B130379), prucalopride (B966), and TD-8954 lies in their fundamental mechanism of action. Piboserod is an antagonist that blocks the receptor, whereas the others are agonists that activate it. drugbank.comdrugbank.com 5-HT4 agonists are prokinetic agents designed to stimulate gastrointestinal motility, increase intestinal secretions, and in some cases, reduce visceral sensitivity. nih.govnih.govresearchgate.net

A critical differentiating factor among the agonists is receptor selectivity and the resulting safety profile.

Cisapride , an early agonist, was withdrawn from many markets due to its proarrhythmic effects, which stemmed from its potent blocking of hERG K(+) channels, a feature unrelated to its 5-HT4 activity. drugbank.comnih.govnih.gov

Tegaserod , a partial 5-HT4 agonist, also faced market withdrawal and restrictions because of concerns about adverse cardiovascular events. wikipedia.orgnih.gov It is considered a non-selective 5-HT ligand, also acting as a 5-HT2B receptor antagonist. nih.govdrugbank.com

Prucalopride and TD-8954 (Felcisetrag) represent a newer generation of highly selective 5-HT4 receptor agonists. nih.govfrontiersin.org This high selectivity is associated with a more favorable safety profile, particularly the absence of the cardiac toxicities that affected earlier drugs in this class. nih.govyoutube.comresearchgate.net TD-8954 has been noted as one of the most potent and selective 5-HT4 receptor agonists described. frontiersin.org

Piboserod, as an antagonist, was utilized in preclinical studies to specifically block the effects of agonists like tegaserod and TD-8954, confirming their action was mediated through the 5-HT4 receptor. nih.govfrontiersin.org

Table 1: Comparison of Piboserod with 5-HT4 Receptor Agonists

Compound Mechanism of Action Receptor Selectivity Key Clinical/Safety Notes
This compound 5-HT4 Antagonist Highly selective for 5-HT4 receptor medchemexpress.comnih.gov Blocks receptor activation; investigated for heart failure and atrial fibrillation nih.govdrugbank.com
Cisapride 5-HT4 Agonist Non-selective; potent hERG channel blocker drugbank.comnih.gov Prokinetic; withdrawn from many markets due to risk of cardiac arrhythmias drugbank.comnih.gov
Tegaserod Partial 5-HT4 Agonist Also a 5-HT2B antagonist; limited selectivity nih.govdrugbank.com Prokinetic; use restricted due to cardiovascular safety concerns wikipedia.orgnih.gov
Prucalopride 5-HT4 Agonist Highly selective for 5-HT4 receptor nih.govyoutube.com Prokinetic for chronic constipation; lacks cardiac toxicity of older agents nih.govresearchgate.net

| TD-8954 (Felcisetrag) | 5-HT4 Agonist | Potent and highly selective for 5-HT4 receptor frontiersin.org | Prokinetic; lacks affinity for 5-HT1B/2A/2B/3 receptors and hERG channels frontiersin.org |

Comparative Efficacy and Safety within Therapeutic Classes

Beta-adrenergic receptor blockers (beta-blockers) such as bisoprolol, carvedilol, and metoprolol (B1676517) are a cornerstone of therapy for heart failure with reduced ejection fraction (HFrEF). nih.gov Large clinical trials have firmly established that these agents reduce mortality and hospital readmissions. nih.govrepec.org

Piboserod was investigated for heart failure based on the premise that myocardial 5-HT4 receptors are increased and activated in this condition. nih.gov A clinical trial in patients with symptomatic heart failure (NYHA class II-IV and LVEF ≤0.35) evaluated the effects of piboserod over 24 weeks. The study found that piboserod resulted in a statistically significant, albeit small, increase in Left Ventricular Ejection Fraction (LVEF) of 1.7% compared to placebo. nih.gov However, this improvement in LVEF was not accompanied by significant changes in other efficacy measures such as neurohormone levels, quality of life, or exercise tolerance, leaving its clinical relevance uncertain. nih.gov

Notably, a small subset of patients in the trial who were not receiving chronic beta-blocker therapy showed a trend for a greater increase in LVEF (2.7%) with piboserod. nih.gov This suggests a potential difference in effect or interaction compared to the established beta-blocker class. While beta-blockers have proven mortality benefits, the piboserod trial did not demonstrate such an effect. nih.govnih.gov

Table 2: Comparative Clinical Endpoints in Heart Failure

Therapy Primary Mechanism Effect on LVEF Effect on Mortality Other Clinical Outcomes
This compound 5-HT4 Receptor Antagonist Significant increase of 1.7% vs. placebo nih.gov Not demonstrated to reduce mortality nih.gov No significant effect on quality of life or exercise tolerance nih.gov

| Beta-Blockers (e.g., Bisoprolol, Carvedilol) | Beta-Adrenergic Receptor Antagonist | Shown to improve LVEF nih.gov | Proven to reduce all-cause mortality and sudden death nih.govnih.gov | Reduce heart failure-related hospital readmissions repec.org |

Piboserod's action as a 5-HT4 receptor antagonist places it in functional opposition to prokinetic agents used for gastrointestinal disorders. While development for irritable bowel syndrome (IBS) was terminated, its pharmacological profile provides a clear contrast to motility-enhancing drugs. drugbank.com

Effect on Motility : 5-HT4 antagonists are expected to inhibit or reduce gastrointestinal motility. patsnap.comdrugbank.com Studies in animal models have shown that 5-HT4 receptor antagonists can inhibit phase III of the interdigestive motor complex and significantly inhibit colonic motor activity. wjgnet.com This is the direct opposite of 5-HT4 agonists like prucalopride and cisapride, which are used to accelerate colonic transit and treat chronic constipation by stimulating the peristaltic reflex. nih.govnih.govnih.gov Therefore, piboserod and prokinetic agonists would be considered for opposing therapeutic goals related to gut motility.

Effect on Visceral Sensitivity : 5-HT4 receptor signaling also modulates visceral sensation. Agonists like tegaserod have been shown to reduce visceral sensitivity in response to intestinal distension. nih.gov The activation of colonic mucosal 5-HT4 receptors can inhibit visceral hypersensitivity. nih.gov As an antagonist, piboserod would block these receptors, thereby preventing serotonin from mediating its effects on visceral pathways. The clinical implication is a fundamentally different approach to modulating gut sensation compared to agonists.

The comparative framework is one of opposing pharmacological actions. While agonists are used to treat hypomotility disorders like chronic idiopathic constipation, an antagonist like piboserod would pharmacologically lead to a reduction in motility, an effect that could be relevant for conditions characterized by hypermotility. wjgnet.comdrugbank.comnih.gov

Challenges, Limitations, and Future Directions in Piboserod Hydrochloride Research

Limitations of Existing Research Findings

A significant challenge in interpreting the clinical data for piboserod (B1663627) stems from the limitations inherent in the study designs. One of the key trials investigated the effect of piboserod on left ventricular function in patients with symptomatic heart failure. nih.gov While the study showed a statistically significant increase in Left Ventricular Ejection Fraction (LVEF), the clinical meaningfulness of this finding was questionable. nih.govsci-hub.se

The trial's limitations included:

Statistical Significance vs. Clinical Meaningfulness: Piboserod treatment for 24 weeks resulted in a statistically significant, albeit small, improvement in LVEF of 1.7% compared to placebo. nih.gov However, this primary endpoint success was not mirrored in other crucial secondary efficacy parameters, such as neurohormone levels, quality of life scores, or exercise tolerance as measured by the 6-minute walk test. nih.govsci-hub.se This discrepancy highlights the critical difference between a measurable statistical effect and a tangible clinical benefit for the patient. An over-reliance on a single surrogate endpoint without supportive changes in broader clinical outcomes can be misleading.

Table 1: Summary of Key Findings from Piboserod Heart Failure Trial
EndpointPiboserod GroupPlacebo GroupOutcome
Change in LVEF (Primary)IncreaseNo significant changeStatistically significant improvement of 1.7% vs. placebo nih.gov
End-Systolic VolumeReduced from 165 to 158 mLMinimal changeTrend towards reduction (P=0.060) nih.gov
Neurohormones (NT-proBNP, norepinephrine)No significant effectNo significant effectNo significant difference between groups nih.govsci-hub.se
Quality of Life / 6-Min Walk TestNo significant effectNo significant effectNo significant difference between groups nih.govsci-hub.se

Rationale for Research Discontinuation in Specific Indications

Piboserod was investigated for several conditions, including heart failure and diarrhea-predominant Irritable Bowel Syndrome (IBS-D). nih.govnih.gov The discontinuation of research for these indications can be attributed to a combination of factors.

For heart failure , the primary reason was likely the modest efficacy observed in clinical trials. sci-hub.se While the primary endpoint of improved LVEF was met, the lack of corresponding improvements in more clinically relevant outcomes such as quality of life, exercise capacity, and neurohormonal markers made it difficult to justify further development. nih.gov The clinical relevance of the small LVEF increase remained uncertain, which is a critical consideration for advancing a drug candidate. nih.govsci-hub.se

For IBS-D , while specific data on piboserod's discontinuation is scarce, the rationale can be inferred from the broader context of 5-HT4 receptor modulator development. nih.gov The therapeutic landscape for this class of drugs has been challenging, with prominent withdrawals due to safety concerns, particularly cardiovascular side effects associated with older 5-HT4 agonists like cisapride (B12094) and tegaserod (B130379). nih.govpatsnap.com Although piboserod is an antagonist, the heightened regulatory scrutiny and safety concerns for the entire 5-HT4 receptor modulator class likely created a high bar for demonstrating a favorable risk-benefit profile, especially for a condition like IBS which is not life-threatening.

Unresolved Questions and Areas for Further Investigation

Despite the cessation of its development, the research into piboserod has highlighted several areas that warrant further investigation, both for this compound and for the broader class of 5-HT4 receptor antagonists.

A crucial unresolved question is whether specific subgroups of patients might derive a more substantial benefit from 5-HT4 receptor antagonism. The heart failure study, for instance, noted a trend for a greater increase in LVEF (2.7%) in a small subset of patients who were not on chronic beta-blocker therapy. nih.gov This suggests that the therapeutic effect of piboserod could be influenced by concomitant medications or underlying patient pathophysiology. Similarly, in IBS, it is recognized that patient subcategorization based on predominant symptoms (e.g., diarrhea-predominant) or underlying mechanisms like visceral hypersensitivity is critical for targeted therapy. nih.gov Future research could use genetic markers, biomarkers, or detailed patient phenotyping to identify subpopulations more likely to respond to this therapeutic strategy.

The potential for using piboserod or other 5-HT4 antagonists as part of a combination therapy regimen remains largely unexplored. In complex multifactorial conditions like heart failure or IBS, targeting a single pathway may be insufficient. For example, in IBS, combining a 5-HT4 antagonist to modulate motility with an agent that targets visceral pain through a different mechanism could offer synergistic benefits. nih.gov Research into combining 5-HT4 agonists with opioid antagonists has been explored, providing a template for such studies. nih.gov In heart failure, combining a 5-HT4 antagonist with standard-of-care medications that act on different neurohormonal pathways could potentially yield greater improvements in cardiac function. nih.govccjm.org

The challenges faced by earlier 5-HT4 receptor modulators underscore the need for next-generation compounds with improved safety and selectivity. A primary concern for this class has been off-target effects, particularly on the cardiac hERG potassium channel, which can lead to arrhythmias. nih.gov Future drug development should focus on creating highly selective 5-HT4 receptor antagonists that are devoid of activity at other serotonin (B10506) receptor subtypes and cardiac ion channels. nih.govnih.gov The development of newer, highly selective 5-HT4 agonists like prucalopride (B966), which have demonstrated a safer cardiac profile, provides a roadmap for achieving this goal with antagonists. nih.gov Another innovative approach could be the development of gut-restricted antagonists for gastrointestinal disorders, which would minimize systemic exposure and potential cardiovascular side effects. nih.gov

Further research would benefit from the application of advanced methodologies to better understand the interaction between antagonists like piboserod and the 5-HT4 receptor. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can help in designing novel ligands with optimized affinity and selectivity. nih.gov In-vitro functional assays, such as whole-cell cAMP accumulation studies using cells transfected with specific 5-HT4 receptor splice variants, are crucial for detailed pharmacological characterization. nih.gov Furthermore, the use of advanced imaging techniques like Positron Emission Tomography (PET) with radiolabeled ligands can provide invaluable in-vivo data on receptor distribution, density, and drug occupancy in target tissues like the brain and heart, helping to correlate these parameters with clinical effects. mdpi.com

Broader Implications for Serotonergic System Research

The investigation into piboserod hydrochloride and similar 5-HT4 receptor antagonists has had significant broader implications for the understanding of the serotonergic system. This research has underscored the complexity and tissue-specific roles of serotonin receptors, moving beyond the central nervous system to vital peripheral functions. patsnap.com Studies on piboserod helped to elucidate the previously underappreciated role of 5-HT4 receptors in cardiac physiology, particularly in pathological states like heart failure and atrial fibrillation where receptor expression is altered. nih.govnih.gov This has opened new avenues for exploring the serotonergic system as a potential target for cardiovascular therapies.

Furthermore, the development of selective antagonists like piboserod has provided researchers with precise pharmacological tools to probe the function of the 5-HT4 receptor subtype in various systems, including the gastrointestinal and urinary tracts. patsnap.comnih.gov This has helped differentiate its functions from those of other serotonin receptor subtypes (e.g., 5-HT3), leading to a more nuanced understanding of gut motility and sensory signaling. researchgate.net The challenges encountered in translating the preclinical efficacy of piboserod into clear clinical benefit also highlight the complexities of drug development targeting the serotonergic system, emphasizing the need for better predictive models and a deeper understanding of receptor signaling in human disease. nih.gov

Advanced Synthetic and Analytical Research Methodologies

Academic Synthetic Approaches for Piboserod (B1663627) Hydrochloride

The synthesis of Piboserod hydrochloride, chemically known as N-[(1-butyl-4-piperidinyl)methyl]-3,4-dihydro-2H- nih.govmdpi.comoxazino[3,2-a]indole-10-carboxamide hydrochloride, involves the coupling of two key intermediates: the tricyclic indole (B1671886) carboxylic acid core and a substituted piperidine (B6355638) side chain. The synthetic strategy hinges on the formation of a stable amide bond between these two fragments.

Key Intermediates and their Synthesis:

The core of the Piboserod molecule is the 3,4-dihydro-2H- nih.govmdpi.comoxazino[3,2-a]indole-10-carboxylic acid . Its synthesis begins with a suitable indole derivative, which undergoes a series of reactions to construct the fused oxazino ring system. This often involves an initial N-alkylation of the indole nitrogen with a bifunctional reagent, followed by intramolecular cyclization to form the characteristic tricyclic structure. Subsequent functional group manipulations, such as the hydrolysis of an ester, yield the desired carboxylic acid.

The second key intermediate is 1-butyl-4-(aminomethyl)piperidine . The synthesis of this aliphatic amine typically starts from a commercially available piperidine derivative, such as 4-piperidinemethanol. The piperidine nitrogen is first alkylated with a butyl group, commonly through reductive amination with butyraldehyde (B50154) or direct alkylation with a butyl halide. The hydroxymethyl group at the 4-position is then converted to an aminomethyl group. This transformation can be achieved through a variety of methods, including conversion to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with an amine equivalent (e.g., azide (B81097) followed by reduction, or direct displacement with ammonia (B1221849) or a protected amine).

Specific Reactions in the Final Assembly:

The final step in the synthesis of the Piboserod base is the amide bond formation between the carboxylic acid of the indole core and the primary amine of the piperidine side chain. This coupling reaction is typically facilitated by standard peptide coupling reagents to ensure high yield and purity. Common reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The resulting amide is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Key Synthetic Steps for this compound
StepReactantsKey Reaction TypeProduct
1Indole derivative, Bifunctional reagentN-alkylation and Intramolecular Cyclization3,4-dihydro-2H- nih.govmdpi.comoxazino[3,2-a]indole intermediate
2Indole intermediate from Step 1Ester Hydrolysis3,4-dihydro-2H- nih.govmdpi.comoxazino[3,2-a]indole-10-carboxylic acid
34-Piperidinemethanol, Butyraldehyde/Butyl halideN-alkylation/Reductive Amination1-butyl-4-piperidinemethanol
41-butyl-4-piperidinemethanolHydroxyl to Amine Conversion1-butyl-4-(aminomethyl)piperidine
5Carboxylic acid from Step 2, Amine from Step 4Amide Coupling (e.g., using EDC/HOBt)Piboserod (free base)
6Piboserod (free base), Hydrochloric acidSalt FormationThis compound

Structural Activity Relationship (SAR) Studies of Piboserod Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For Piboserod and its derivatives, SAR studies have focused on elucidating the structural requirements for potent and selective antagonism of the 5-HT4 receptor. These studies typically involve the synthesis of a series of analogues where specific parts of the Piboserod molecule are systematically modified, followed by in vitro and in vivo pharmacological evaluation.

Key Findings from SAR Studies:

The Tricyclic Indole Core: The rigid, tricyclic indole system is a critical pharmacophore for high-affinity binding to the 5-HT4 receptor. Modifications to this core structure, such as altering the ring size or introducing substituents on the aromatic portion, can significantly impact antagonist potency. The oxazino ring, in particular, appears to play a role in orienting the molecule within the receptor's binding pocket.

The Amide Linker: The amide bond serves as a crucial linker between the indole core and the piperidine side chain. Its geometry and hydrogen bonding capabilities are thought to be important for receptor interaction. Replacement of the amide with other linkers, such as an ester or an ether, generally leads to a decrease in activity, highlighting the importance of the amide functionality.

The Piperidine Ring: The piperidine ring acts as a basic nitrogen-containing scaffold. The presence of a basic amine is a common feature in many 5-HT receptor ligands. The distance and orientation of this basic nitrogen relative to the indole core, dictated by the piperidine ring and the methylene (B1212753) spacer, are critical for optimal receptor binding.

The N-Butyl Group: The n-butyl substituent on the piperidine nitrogen has been identified as optimal for balancing potency and pharmacokinetic properties. SAR studies have explored variations in the length and branching of this alkyl chain. Shorter or longer chains, as well as branched isomers, often result in diminished activity, suggesting a specific hydrophobic pocket in the receptor that accommodates the n-butyl group.

Summary of SAR Findings for Piboserod Derivatives
Molecular RegionModificationImpact on 5-HT4 Receptor Antagonist Activity
Tricyclic Indole CoreAlterations to the oxazino ringGenerally detrimental to activity
Substitution on the aromatic ringCan modulate potency and selectivity
Amide LinkerReplacement with other functional groups (e.g., ester, ether)Significant loss of potency
Piperidine Side ChainModification of the piperidine ringAffects orientation and distance of the basic nitrogen, impacting binding
Variation of the N-alkyl substituentN-butyl group found to be optimal for potency

Development and Validation of Analytical Methods for Research Quantitation

The accurate quantification of this compound in biological matrices is essential for preclinical and clinical research, including pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods:

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Piboserod would utilize a C18 column to separate the compound from endogenous components in the biological matrix. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run under isocratic or gradient elution conditions.

For sensitive and selective detection, HPLC is often coupled with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and speed. In an LC-MS/MS assay for Piboserod, the molecule would be ionized, typically using electrospray ionization (ESI), and then fragmented. Specific parent-to-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and minimizes interference from the complex biological matrix.

Spectroscopic Techniques for In Vivo Analysis:

While HPLC-based methods are the primary tool for quantitative analysis, spectroscopic techniques can provide complementary information. For instance, after isolation and purification, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for the structural confirmation of Piboserod and the identification of its metabolites in in vivo studies. These techniques provide detailed structural information that is crucial for understanding the metabolic fate of the drug.

Method Validation:

Any analytical method used for research quantitation, particularly for regulatory submissions, must be rigorously validated to ensure its reliability. Validation parameters, as per regulatory guidelines (e.g., FDA, EMA), typically include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Q & A

Q. How can researchers confirm the selective 5-HT₄ receptor antagonism of piboserod hydrochloride in vitro?

Methodological Answer: Utilize radioligand binding assays with 5-HT₄ receptor-expressing cell lines or isolated tissue preparations (e.g., guinea pig ileum or human atrial tissue). Competitive binding experiments using [³H]GR113808 (a 5-HT₄-specific ligand) can quantify receptor affinity (IC₅₀). Functional antagonism can be assessed via organ bath studies, where piboserod's ability to inhibit 5-HT-induced contractions is measured . Parallel assays against other serotonin receptors (e.g., 5-HT₃, 5-HT₁A) are critical to confirm selectivity.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Key properties include solubility (tested in buffers like PBS or DMSO), stability under varying pH/temperature (via HPLC or spectrophotometry), and partition coefficient (logP, determined by shake-flask method). The molecular formula (C₂₂H₃₁N₃O₂·HCl, CAS 178273-87-5) and purity (>98%, verified by LC-MS) must be confirmed for reproducibility . Pre-formulation studies should address hygroscopicity and photostability for long-term storage.

Q. How should researchers design dose-response studies for this compound in isolated tissue models?

Methodological Answer: Use cumulative dosing (e.g., 10⁻¹⁰ to 10⁻⁶ M) in organ bath setups with tissues like rat bladder strips or human atrial trabeculae. Normalize responses to a reference agonist (e.g., 5-HT or cisapride). Include controls for solvent effects (e.g., DMSO) and pre-incubate tissues with piboserod to assess time-dependent inhibition. Data should be analyzed using nonlinear regression to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can conflicting reports on piboserod’s clinical development status (Phase II vs. discontinued) be reconciled?

Methodological Answer: Conduct a systematic literature review focusing on primary sources (clinical trial registries, peer-reviewed articles) to verify development milestones. For example, early Phase II trials may have been halted due to efficacy/safety concerns unrelated to receptor activity, as suggested by preclinical data . Cross-reference patent databases (e.g., USPTO) and regulatory filings to identify discontinuation reasons. Meta-analyses of available data can clarify translational gaps.

Q. What experimental strategies address the low oral bioavailability of this compound in preclinical models?

Methodological Answer: Optimize pharmacokinetics using salt forms (e.g., hydrochloride vs. free base) or nanoformulations (liposomes, micelles) to enhance solubility. Conduct in situ intestinal perfusion studies in rodents to assess absorption barriers. Bioavailability can be quantified via LC-MS/MS plasma profiling after oral vs. intravenous administration. Pair with pharmacodynamic markers (e.g., 5-HT₄ receptor occupancy via PET imaging) .

Q. How do tissue-specific differences in 5-HT₄ receptor isoforms impact piboserod’s functional effects?

Methodological Answer: Use isoform-specific siRNA knockdown in cell lines (e.g., 5-HT₄(a) vs. 5-HT₄(b)) to isolate splice variant contributions. Functional assays (cAMP accumulation, calcium flux) can compare piboserod’s potency across isoforms. In vivo, employ transgenic models (e.g., 5-HT₄(a)-KO mice) to dissect roles in cardiac vs. gastrointestinal pathways. Data should be contextualized with tissue distribution studies (qPCR, immunohistochemistry) .

Data Analysis & Contradiction Management

Q. How should researchers interpret discrepancies between in vitro potency (IC₅₀ <1 nM) and in vivo efficacy in disease models?

Methodological Answer: Evaluate off-target effects using broad receptor profiling (e.g., CEREP panels). Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic limitations. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue exposure levels. Inconsistent results may reflect species-specific receptor expression or compensatory mechanisms .

Q. What statistical approaches are recommended for analyzing piboserod’s dual effects on 5-HT₄ receptor subtypes?

Methodological Answer: Apply multivariate analysis (e.g., MANOVA) to handle correlated outcomes (e.g., cardiac vs. bladder responses). Bayesian hierarchical models can integrate data from heterogeneous studies (cell-based vs. tissue-based assays). For dose-response curves, use mixed-effects models to account for inter-experiment variability. Visualize data with 3D surface plots to highlight subtype selectivity .

Formulation & Stability

Q. What methodologies ensure the stability of this compound in aqueous solutions for long-term studies?

Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., hydrolysis of the amide bond). Use lyophilization or cryoprotectants (trehalose) for freeze-dried formulations. Buffers should maintain pH 3–5 to minimize degradation. For in vivo studies, validate stability in dosing vehicles (e.g., 0.5% methylcellulose) via UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piboserod hydrochloride
Reactant of Route 2
Reactant of Route 2
Piboserod hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.